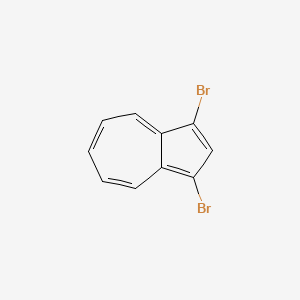

1,3-Dibromoazulene

Beschreibung

Role as a Key Intermediate in Advanced Organic Synthesis

The true value of 1,3-Dibromoazulene in the laboratory is its role as a versatile building block for constructing larger, more complex molecular architectures. The reactivity of its two C-Br bonds allows it to be a cornerstone in the synthesis of a variety of organic materials, from polymers to discrete molecular systems, primarily through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgmdpi.comoup.com

Synthesis of Conjugated Polymers: this compound is a key monomer for producing polyazulenes and azulene-containing copolymers. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs), due to their unique electronic properties. beilstein-journals.org

1,3-Polyazulene: Through dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol), this compound can be polymerized to form 1,3-polyazulene. beilstein-journals.orgresearchgate.net This polymer retains the azulene (B44059) units in its backbone and exhibits high electrical conductivity upon protonation. researchgate.net

Azulene Copolymers: The compound is extensively used in Suzuki and Stille coupling reactions to create copolymers with alternating azulene and other aromatic units. beilstein-journals.org For instance, reacting this compound with various boronic acids or organotin compounds yields polymers like azulene-fluorene and azulene-thiophene copolymers. beilstein-journals.org These materials have been investigated for their charge-transport properties and potential use in photovoltaic devices. beilstein-journals.org

Synthesis of Discrete Molecules: Beyond polymerization, this compound is used to create specific, well-defined molecules with multiple functional groups or organometallic centers.

Grignard and Lithiation Reactions: It can undergo Grignard reactions or lithiation to create organometallic azulene reagents. beilstein-journals.orgclockss.org For example, the reaction with 2-bromo-3-alkylthiophene via a Grignard reagent produces 1,3-bis(3-alkylthienyl)azulenes, which are themselves precursors for other polymers. beilstein-journals.org Similarly, lithiation at the 2-position followed by reaction with other electrophiles allows for the synthesis of complex derivatives like diazulenylborinic acid. clockss.org

Cross-Coupling for Multi-Aryl Systems: Palladium- and nickel-catalyzed cross-coupling reactions with other reagents, such as ferrocenylzinc chloride, have been used to synthesize 1,3-diferrocenylazulene. oup.com These reactions demonstrate the utility of this compound in creating molecules with multiple redox-active centers. oup.com

The table below summarizes some of the key synthetic transformations involving this compound.

Selected Synthetic Applications of this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Yamamoto Polymerization | Ni(COD)2 | 1,3-Polyazulene | beilstein-journals.orgresearchgate.net |

| Suzuki Coupling | Arylboronic acids / esters | Azulene-containing copolymers (e.g., with fluorene) | beilstein-journals.org |

| Stille Coupling | Organotin compounds | Azulene-containing copolymers | beilstein-journals.org |

| Grignard Reaction | 2-bromo-3-alkylthiophene, Mg | 1,3-bis(3-alkylthienyl)azulene | beilstein-journals.org |

| Nickel-Catalyzed Coupling | Ferrocenylzinc chloride | 1,3-Diferrocenylazulene | oup.com |

| Lithiation / Borylation | n-BuLi, Boronic acid esters | Diazulenylborinic acid | clockss.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXLRDNVSRMWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163412 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14658-95-8 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromoazulene

Direct Bromination Approaches

The direct introduction of bromine atoms onto the azulene (B44059) ring is a primary strategy for the synthesis of 1,3-dibromoazulene. The regioselectivity of this process is highly dependent on the reaction conditions and the nature of the brominating agent, leading to distinct outcomes for radical and electrophilic pathways.

Radical Bromination Strategies Utilizing N-Bromosuccinimide (NBS)

The use of N-bromosuccinimide (NBS) is a well-established method for the bromination of azulene and its derivatives. rsc.org While often associated with allylic or benzylic bromination via a radical mechanism, its reaction with azulene can be nuanced. The reaction of azulene with NBS can lead to the formation of this compound. rsc.org

In some cases, the bromination of azulene derivatives with NBS is explicitly described as a radical process, often initiated by light and the presence of a radical initiator like benzoyl peroxide. beilstein-journals.orgresearchgate.net For instance, the radical bromination of a dihydroazulene (B1262493)/vinylheptafulvene system using NBS and benzoyl peroxide under illumination successfully introduced a bromine atom at the 3-position. beilstein-journals.orgresearchgate.net This suggests that under appropriate radical-promoting conditions, NBS can be a tool for targeted bromination of the azulene framework.

However, the reaction of guaiazulene (B129963) with NBS in hexane (B92381) exclusively yields the 3-bromo derivative, while the same reaction in benzene (B151609) leads to side-chain bromination, indicating a complex interplay of solvent and potential radical pathways. oup.com These findings highlight the sensitivity of NBS bromination to the specific substrate and reaction environment.

Electrophilic Bromination Considerations and Regioselectivity

The inherent electronic structure of azulene, with its electron-rich five-membered ring and electron-poorer seven-membered ring, dictates a strong preference for electrophilic attack at the 1- and 3-positions. echemi.comstackexchange.com Theoretical studies confirm that the 1-position is the most kinetically favored site for electrophilic aromatic substitution, while substitution at the 2-position can lead to thermodynamically more stable products. chem-soc.siresearchgate.net

The reaction of azulene with brominating agents that generate an electrophilic bromine species (Br⁺) is expected to proceed with high regioselectivity for the 1- and subsequently the 3-position. echemi.comstackexchange.com Even when using NBS, the reaction mechanism is often considered ionic rather than radical, particularly in the absence of radical initiators. echemi.comstackexchange.com It is proposed that trace amounts of HBr can react with NBS to generate molecular bromine, which then acts as the electrophile. echemi.comstackexchange.com

The bromination of activated azulene derivatives, such as those with electron-donating methoxy (B1213986) groups, can alter the typical regioselectivity, enabling substitution at other positions. nih.gov However, for the parent azulene, electrophilic bromination remains a reliable method for targeting the 1- and 3-positions. The use of reagents like sodium monobromoisocyanurate in the presence of water or protic solvents has been shown to be an effective method for the bromination of azulene derivatives at the 3-position, likely proceeding through the formation of hypobromous acid as a source of a bromonium cation. researchgate.net

Table 1: Comparison of Direct Bromination Methods for Azulene

| Brominating Agent | Conditions | Typical Position(s) Brominated | Mechanistic Pathway |

| N-Bromosuccinimide (NBS) | Hexane | 3 | Likely Electrophilic/Ionic |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide, light | 3 (on dihydroazulene) | Radical |

| Bromine (Br₂) | Varies | 1 and 3 | Electrophilic |

| Sodium Monobromoisocyanurate | Dichloromethane/Water | 3 | Electrophilic |

Precursor-Based Synthetic Routes to Dibromoazulene Frameworks

In addition to direct bromination, this compound can be synthesized from precursors that already contain a portion of the azulene framework or are designed to cyclize into it. These methods can offer advantages in terms of regiocontrol and the ability to introduce other functionalities.

One notable precursor-based approach involves the functionalization of dihydroazulene (DHA) derivatives. For example, a 3-bromo-DHA can be generated through the radical bromination of a corresponding vinylheptafulvene (VHF) with NBS, followed by ring closure. beilstein-journals.org Subsequent bromination-elimination protocols on this system can lead to the formation of dibrominated azulenes. beilstein-journals.org

Another strategy involves the synthesis of the azulene skeleton from non-azulenic starting materials. While not directly yielding this compound in a single step, these methods can produce azulene precursors that are then subjected to bromination. For example, 4,7-dibromoazulene derivatives have been synthesized from 2,5-dibromothiophenes. beilstein-journals.org Although this produces a different isomer, it illustrates the concept of building the dibromoazulene framework from acyclic or different cyclic precursors.

Furthermore, this compound itself serves as a crucial precursor for more complex structures. It can undergo reactions like the Grignard reaction to synthesize 1,3-bis(thienyl)azulenes, which are then polymerized. beilstein-journals.orgnih.gov It is also a key starting material in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to create conjugated polymers with specific electronic and optical properties. beilstein-journals.org Diazulenylborinic acid has been synthesized from 1,3-dibromoazulen-2-yllithium, which is derived from this compound. clockss.org

Table 2: Selected Precursor-Based Syntheses Involving Dibromoazulenes

| Starting Material | Key Reagents/Steps | Product |

| Vinylheptafulvene (VHF) | NBS, Benzoyl peroxide, light; Ring closure | 3-Bromo-dihydroazulene (DHA) |

| This compound | Mg, 2-bromo-3-alkylthiophene | 1,3-Bis(3-alkylthienyl)azulene |

| This compound | BuLi, B(OR)₃ | 1,3-Dibromoazulen-2-ylboronic acid derivatives |

Reactivity and Transformation Pathways of 1,3 Dibromoazulene

Transition Metal-Catalyzed Cross-Coupling Reactions

1,3-Dibromoazulene is a key substrate in a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex azulene-containing molecules and polymers. These reactions leverage the reactivity of the carbon-bromine bonds at the 1- and 3-positions of the azulene (B44059) core.

Suzuki-Miyaura Cross-Coupling Applications in Polymer Synthesis

The Suzuki-Miyaura cross-coupling reaction stands out as a prevalent method for constructing C-C bonds in the synthesis of azulene-based polymers. This palladium-catalyzed reaction typically involves the coupling of this compound with various aryl diboronic acids or their esters. beilstein-journals.org

For instance, the polymerization of this compound with 9,9-dialkylfluorene-2,7-bis(trimethyleneborate) under Suzuki conditions yields poly[2,7-(9,9-dialkylfluorenyl)-alt-(1',3'-azulenyl)]. beilstein-journals.org Similarly, reacting this compound with varying ratios of 4,7-dibromoazulene and 9,9-dioctylfluorene-2,7-diboronate produces azulene-fluorene copolymers with mixed linkages. beilstein-journals.orgnih.gov These polymerization reactions demonstrate the utility of this compound in creating conjugated polymers with tunable electronic and optical properties. beilstein-journals.orgnih.gov The synthesis of poly(2,5-thienylene-alt-1,3-azulenylene) has also been achieved through the Suzuki coupling of this compound and thiophene-2,5-diboronic acid. acs.org

Table 1: Examples of Suzuki-Miyaura Polymerization with this compound

| Co-monomer | Catalyst System | Polymer Product |

|---|---|---|

| 9,9-Dialkylfluorene-2,7-bis(trimethyleneborate) | Pd(PPh₃)₄ / Base | Poly[2,7-(9,9-dialkylfluorenyl)-alt-(1',3'-azulenyl)] |

| 9,9-Dioctylfluorene-2,7-diboronate | Pd(PPh₃)₄ / Base | Azulene-fluorene copolymers |

Stille Cross-Coupling Methodologies for Derivatization

The Stille cross-coupling reaction, which pairs organostannanes with organic halides, is another effective strategy for the derivatization of this compound. This palladium-catalyzed method allows for the introduction of various organic fragments onto the azulene framework. beilstein-journals.orgrsc.org

A notable application is the synthesis of poly(2-arylazulene-alt-thiophene) polymers. This is achieved by reacting 1,3-dibromo-2-arylazulenes with bis(trimethylstannyl)thiophene under Stille conditions. beilstein-journals.orgresearchgate.net The necessary 1,3-dibromo-2-arylazulene monomers are themselves synthesized from azulene-1-carboxylic acid. researchgate.net This methodology highlights the power of Stille coupling in creating complex, functionalized azulene-based materials. beilstein-journals.org

Palladium-Catalyzed Formylation Reactions

The introduction of formyl groups onto the azulene nucleus can be accomplished through palladium-catalyzed formylation reactions. This process typically uses a mixture of carbon monoxide and hydrogen as the formylating agent.

Research has demonstrated the synthesis of 1,3-diformylazulene from 1,3-dibromoazulenes using a palladium(II) catalyst in benzene (B151609). lnpu.edu.cn The reaction is carried out under pressure (6×10⁶ Pa) and at elevated temperatures (120 °C), yielding the desired diformylated product in good yields. lnpu.edu.cn This method provides a direct route to azulene aldehydes, which are valuable intermediates for further synthetic transformations. lnpu.edu.cnnih.govnih.gov The reaction conditions can be adapted to produce a variety of substituted 1,3-diformylazulene derivatives. lnpu.edu.cn

Nickel-Catalyzed Dehalogenative Polymerization (Yamamoto Protocol)

The Yamamoto protocol offers a direct method for the synthesis of poly(1,3-azulenylene) through the nickel-catalyzed dehalogenative polymerization of this compound. beilstein-journals.orgresearchgate.net This reaction typically employs a zerovalent nickel complex, such as Ni(COD)₂, as the catalyst. researchgate.netacs.org

The resulting 1,3-polyazulene is a partially soluble polymer that maintains the integrity of the azulene units in its backbone. beilstein-journals.orgbeilstein-journals.org Spectroscopic analysis confirms the structure, and the polymer exhibits interesting properties, including high electrical conductivity upon protonation. researchgate.netacs.org The molecular weight and polydispersity of the polymer can be controlled to some extent by the reaction conditions. beilstein-journals.org This method has also been used to prepare various oligo- and poly(azulene)s from 1-bromoazulene (B3054544) and this compound. nih.govfigshare.comnih.gov

Nucleophilic Substitution Reactions for Functionalization

The electron-deficient nature of the seven-membered ring in azulene makes the 1- and 3-positions susceptible to nucleophilic attack, allowing for functionalization through nucleophilic substitution reactions. mdpi.comsciforum.netmasterorganicchemistry.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ions in this compound. mpg.deresearchgate.netresearchgate.net For example, the reaction of this compound with cyclic amines like morpholine (B109124) or piperidine (B6355638) can lead to the corresponding mono- or di-substituted aminoazulenes, depending on the reaction conditions. researchgate.netresearchgate.net Similarly, reaction with alkoxides can yield alkoxy-substituted azulenes. mpg.dearizona.edu These reactions provide a straightforward route to functionalized azulenes that can be used as building blocks for more complex structures. mdpi.comksu.edu.sa

Table 2: Examples of Nucleophilic Substitution on Azulene Derivatives

| Azulene Substrate | Nucleophile | Product Type |

|---|---|---|

| 2-Chloroazulene derivative | Various amines | 2-Aminoazulenes |

| 6-Bromoazulenes | Cyclic amines | 6-Aminoazulenes |

Grignard Reaction Pathways in Thiophene (B33073) Derivatization

Grignard reactions provide a versatile pathway for the derivatization of this compound, particularly for the introduction of thiophene moieties. This can be achieved through the coupling of this compound with a thienyl Grignard reagent.

A key example is the synthesis of 1,3-bis(3-alkylthienyl)azulene, which is prepared via a Grignard reaction of this compound with 2-bromo-3-alkylthiophene. beilstein-journals.orgnih.gov In a related approach, the nickel-catalyzed Grignard coupling of this compound with 2-thienylmagnesium bromide yields 1,3-di(2-thienyl)azulene. acs.org These thiophene-derivatized azulenes are important monomers for the synthesis of conductive copolymers with intact azulene units in the polymer backbone. acs.org The general principle of Grignard reagents acting as potent nucleophiles allows for their addition to various electrophilic sites on the azulene core or its derivatives. rsc.orgmasterorganicchemistry.com

On-Surface Chemical Transformations and Self-Assembly

The study of on-surface chemical reactions has rapidly expanded, offering a pathway to construct low-dimensional, carbon-based nanostructures with a high degree of structural precision. uni-marburg.de A frequently employed method is the Ullmann coupling reaction, which involves the dehalogenation of aryl halide precursors on a catalytically active metal surface, leading to the formation of new carbon-carbon bonds. uni-marburg.deacs.org The behavior of this compound on such surfaces provides a compelling model system for investigating the fundamental principles that govern the competition between different reaction pathways, such as the formation of long oligomeric chains versus cyclic macrocycles. uni-marburg.de

When this compound (DBAz) is deposited on a Cu(111) surface at room temperature (around 300 K), the carbon-bromine (C-Br) bonds dissociate. nih.gov This debromination leads to the formation of reactive azulene radicals that subsequently coordinate with copper adatoms from the surface to form organometallic oligomers with C-Cu-C linkages. nih.govresearchgate.net These organometallic structures are stable intermediates in the on-surface synthesis process. nih.gov

The resulting structures can be either open-chain oligomers or cyclic structures, with the competition between these two product types being a central theme of investigation. researchgate.netresearchgate.net The angle of approximately 120° between the two bromine substituents in this compound makes it a suitable precursor for forming both cyclic hexamers and various chain structures. acs.org Scanning tunneling microscopy (STM) has been a crucial technique for visualizing these resulting organometallic assemblies on the surface. uni-marburg.deresearchgate.net While organometallic chains and short oligomers are commonly observed, achieving long-range ordered covalent polymers from azulene-based precursors can be challenging. researchgate.net

The competition between the formation of cyclic macrocycles and linear polymer chains from this compound on a Cu(111) surface is a classic example of kinetic versus thermodynamic control. researchgate.netx-mol.net The product distribution can be effectively steered by manipulating experimental parameters like temperature and surface coverage. researchgate.netnih.gov

Under non-equilibrium conditions, which are prevalent at room temperature (around 300 K), the reaction is under kinetic control. researchgate.netnih.gov In this regime, the product that forms at the fastest rate is favored. researchgate.net For the this compound system, this leads to the preferential formation of the entropically favored open-chain structures. researchgate.netx-mol.net

Conversely, at higher temperatures (e.g., annealing to 440 K), the system approaches equilibrium, and thermodynamic control dictates the product distribution. researchgate.netnih.gov Under these conditions, the most thermodynamically stable product is favored. researchgate.net For this specific system, the cyclic hexamer macrocycles are energetically more stable than the open chains, leading to an increased yield of these rings upon annealing. nih.govresearchgate.netx-mol.net The reversibility of the C-Cu-C bond formation at elevated temperatures allows the system to overcome kinetic barriers and settle into the lower energy cyclic configuration. acs.org

| Control Regime | Dominant Product | Governing Factor | Typical Conditions |

|---|---|---|---|

| Kinetic | Chains | Rate of Formation (Entropy) | Room Temperature (~300 K) |

| Thermodynamic | Rings (Cyclic Hexamers) | Thermodynamic Stability (Energy) | High Temperature (~440 K) |

The topology of the resulting organometallic products from this compound on Cu(111) is highly dependent on both the surface coverage of the precursor molecules and the temperature. uni-marburg.deresearchgate.net

Temperature: As established, temperature is the primary switch between kinetic and thermodynamic control. researchgate.net At 300 K, kinetic control leads to a higher proportion of chain structures. researchgate.net Annealing the surface to 440 K shifts the equilibrium towards the thermodynamically favored cyclic hexamers, thus increasing the relative yield of rings. researchgate.net

Coverage: The initial surface coverage of this compound also plays a critical role in determining the final product distribution, particularly under thermodynamic control. researchgate.net At low surface coverages, the formation of cyclic hexamers is more efficient. nih.govresearchgate.netnih.gov This is because at low concentrations of the reactive azulene units, the probability of the ends of a chain meeting to form a ring is higher. As the surface coverage increases, the likelihood of intermolecular reactions leading to longer chains becomes more pronounced, thus reducing the relative yield of the cyclic products. researchgate.netacs.org At high coverages, the chains can pack closely together into domains. acs.org

The interplay between coverage and temperature allows for a tunable synthesis of either predominantly chains or rings. The optimal conditions for maximizing the yield of the energetically favored cyclic hexamers are a low surface coverage combined with a temperature high enough to be in the regime of thermodynamic control. researchgate.netx-mol.netnih.gov

| Condition | Parameter | Effect on Product Topology | Primary Product |

|---|---|---|---|

| Low Temperature (~300 K) | - | Kinetic control, favors entropically driven products. | Chains |

| High Temperature (~440 K) | - | Thermodynamic control, favors energetically stable products. | Rings (at low coverage) |

| Low Coverage | Thermodynamic Control | Increases probability of intramolecular cyclization. | Rings |

| High Coverage | Thermodynamic Control | Favors intermolecular chain growth. | Chains |

Derivatization and Functionalization Strategies Employing 1,3 Dibromoazulene

Incorporation of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the 1- and 3-positions of the azulene (B44059) nucleus is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These methods allow for the creation of extended π-conjugated systems with tailored properties.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is a powerful tool for this purpose. wikipedia.org For instance, 1,3-dibromoazulene can be reacted with arylboronic acids or their esters to yield 1,3-diarylazulenes. researchgate.net A notable application is the synthesis of azulene-fluorene conjugated polymers. In these syntheses, this compound is reacted with a 9,9-dialkylfluorenyl-2-borate or a fluorene-2,7-diboronate under Suzuki conditions to form polymers like poly[2,7-(9,9-dialkylfluorenyl)-alt-(1′,3′-azulenyl)]. beilstein-journals.orgacs.org These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ with a base like K₂CO₃. beilstein-journals.org The resulting polymers exhibit interesting optical and electrochromic properties, such as fluorescence "switching on" in the presence of acid. acs.org

Stille Coupling: The Stille coupling reaction, involving the reaction of an organohalide with an organotin compound, provides another effective route. This method has been used to synthesize various azulene-containing copolymers. For example, reacting 1,3-dibromo-2-arylazulenes with bis(trimethylstannyl)thiophene produces azulene-thiophene copolymers. beilstein-journals.orgbeilstein-journals.org Similarly, the reaction of this compound with 2-(tributylstannyl)pyrrole has been shown to afford 1,3-di(2-pyrrolyl)azulene. nii.ac.jp These reactions demonstrate the utility of this compound in constructing complex architectures incorporating various heterocyclic units. mdpi.com

| Reaction Type | Coupling Partner | Catalyst System | Product Example | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 9,9-Dialkylfluorenyl-2,7-diboronate | Pd(PPh₃)₄ / Base | Poly[2,7-(9,9-dialkylfluorenyl)-alt-(1′,3′-azulenyl)] | beilstein-journals.org, acs.org |

| Suzuki Coupling | 1,3,5-Phenyltriboronic acid tris(pinacol) ester | Not specified | Azulene-containing microporous polymer network (P-Az-B) | mpg.de, nih.gov |

| Stille Coupling | Bis(trimethylstannyl)thiophene | Pd Catalyst | Poly(2-arylazulene-alt-thiophene) | beilstein-journals.org, beilstein-journals.org |

| Stille Coupling | 2-(Tributylstannyl)pyrrole | Not specified | 1,3-Di(2-pyrrolyl)azulene | nii.ac.jp |

| Grignard Reaction | 2-Bromo-3-alkylthiophene | Not specified | 1,3-Bis(3-alkylthienyl)azulene | beilstein-journals.org, beilstein-journals.org |

Alkynylation for Unsaturated Scaffold Construction

The introduction of alkyne functionalities onto the azulene core is a key strategy for building highly unsaturated, rigid scaffolds and linear π-conjugated systems. The Sonogashira coupling reaction is the most common method for this transformation, coupling a terminal alkyne with an organohalide using a palladium-copper co-catalyst system. jk-sci.comorganic-chemistry.org

Applying the Sonogashira reaction to this compound allows for the synthesis of 1,3-diethynylazulene and its derivatives. However, this reaction can be challenging. The bromo group is a relatively poor leaving group compared to iodine, and the high electron density at the 1- and 3-positions of the azulene ring can hinder the reaction's progress. researchgate.net Despite these difficulties, successful alkynylations have been reported. Specialized conditions, such as using a novel two-chamber reaction system to ensure an oxygen-free environment, have been developed to complete these slow Sonogashira reactions with high yields. researchgate.net This method is suitable for coupling this compound with various terminal alkynes, leading to the formation of conjugated systems with potential applications in materials science. researchgate.netresearchgate.net Furthermore, regioselective Sonogashira couplings have been demonstrated on azulene systems containing multiple bromo substituents, highlighting the ability to selectively functionalize specific positions. beilstein-journals.org

| Reaction Type | Reactants | Key Conditions | Product Type | Significance/Challenge | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd/Cu catalyst, Amine base | 1,3-Diethynylazulene derivative | Reaction is slow due to poor leaving group (Br) and electron-rich azulene core. | researchgate.net |

| Sonogashira Coupling | Electron-enriched aryl dihalides (e.g., dibromoazulene) | Two-chamber, oxygen-free reaction system | Conjugated polymer systems | Overcomes slow reaction kinetics, achieving high yields. | researchgate.net |

| Regioselective Sonogashira Coupling | 3,7-Dibromoazulene derivative, Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Mono-coupled product at C7 | Demonstrates differential reactivity of bromo groups at different positions. | beilstein-journals.org |

Introduction of Oxygen-Containing Functional Groups

The direct introduction of oxygen-containing functional groups, such as hydroxyl (-OH) or alkoxy (-OR) groups, onto the azulene core starting from this compound is not a commonly reported transformation in the surveyed scientific literature. The primary focus of derivatization strategies for this compound centers on palladium-catalyzed carbon-carbon bond-forming reactions like Suzuki, Stille, and Sonogashira couplings. acs.orgbeilstein-journals.orgresearchgate.net

Direct nucleophilic substitution of the bromide atoms by oxygen nucleophiles (e.g., hydroxides, alkoxides) is generally difficult for aryl halides, particularly on electron-rich aromatic systems like azulene, without specific activating groups or specialized catalytic systems. While the functionalization of carbon materials with oxygen groups is a well-established field to enhance catalytic performance, these methods are not directly applicable to the molecular functionalization of this compound. mdpi.commpg.de The synthesis of oxygen-substituted azulenes, such as 4,6,8-trimethoxyazulenes, has been achieved through other synthetic routes, for example, via gold-catalyzed reactions of diarylbutadiynes with trimethoxybenzene, rather than from a dibromoazulene precursor. researchgate.net Therefore, the creation of 1,3-dioxygenated azulenes typically proceeds through multi-step synthetic pathways rather than direct substitution on this compound.

Regioselective Functionalization at Azulene Core Positions

Regioselective functionalization allows for precise control over the substitution pattern on the azulene scaffold, which is critical for fine-tuning molecular properties. With this compound and its isomers, regioselectivity can be explored in several ways.

One key aspect is the differential reactivity of bromine atoms located at different positions on the azulene core. For example, in a 3,7-dibromo-substituted dihydroazulene (B1262493) derivative, the bromine at the 7-position (on the seven-membered ring) shows significantly higher reactivity in both Sonogashira and Suzuki cross-coupling reactions compared to the bromine at the 3-position (on the five-membered ring). beilstein-journals.org This allows for selective mono-functionalization at the C7 position, leaving the C3-bromo group available for subsequent, different transformations. beilstein-journals.org

Another strategy involves the functionalization of other positions on the azulene core while the 1- and 3-positions are occupied by bromine. Research has shown the synthesis of 1,3-dibromo-2-arylazulenes. beilstein-journals.orgnih.gov Here, the C2 position is first functionalized with an aryl group before the bromo groups at C1 and C3 are used in subsequent polymerization reactions. This approach allows for the creation of polymers where the azulene unit is substituted at the 2-position, influencing the polymer's electronic and physical properties. beilstein-journals.org

Furthermore, controlling the stoichiometry of reagents in coupling reactions with 1,3-dihaloazulenes can lead to mixtures of mono- and di-substituted products. While sometimes challenging to separate, careful optimization of reaction conditions can favor the formation of the desired mono-substituted intermediate for further diversification. researchgate.net

| Substrate | Reaction Type | Reactive Site | Outcome | Reference |

|---|---|---|---|---|

| 3,7-Dibromoazulene derivative | Sonogashira Coupling | C7 position | Selective reaction at the 7-position over the 3-position. | beilstein-journals.org |

| 3,7-Dibromoazulene derivative | Suzuki Coupling | C7 position | Selective reaction at the 7-position over the 3-position. | beilstein-journals.org |

| Azulene-1-carboxylic acid | Multi-step synthesis | C2 position | Formation of 1,3-dibromo-2-arylazulenes for subsequent polymerizations. | beilstein-journals.org, beilstein-journals.org, nih.gov |

| 1,3-Dihaloazulene | Suzuki-Miyaura Coupling | C1 and C3 positions | Can result in a mixture of mono- and di-substituted products depending on conditions. | researchgate.net |

Polymerization and Oligomerization Research Involving 1,3 Dibromoazulene

Synthesis of 1,3-Polyazulene and its Homologues

The synthesis of 1,3-polyazulene, a polymer consisting of azulene (B44059) units linked at the 1 and 3 positions, has been achieved through chemical polymerization methods. One prominent method involves the dehalogenative polycondensation of 1,3-dibromoazulene. nih.govresearchgate.net This is often accomplished using a nickel-bipyridine catalyst in what is known as Yamamoto polymerization. nih.gov Another approach utilizes a zerovalent nickel complex, such as Ni(COD)₂, for the dehalogenative polycondensation. figshare.commdpi.comnih.gov The resulting 1,3-polyazulene is typically a yellow-green powder soluble in various organic solvents like chloroform, xylenes, and tetrahydrofuran. researchgate.net Spectroscopic analysis confirms that the azulene units remain intact within the polymer structure. nih.govacs.org

Notably, the protonation of 1,3-polyazulene with acids like trifluoroacetic acid can induce high electrical conductivity and paramagnetic properties due to the formation of cation radicals and polycations. mdpi.comnih.govacs.org

Mechanistic Investigations of Polymerization Protocols

The mechanisms of polymerization involving this compound are crucial for controlling the final polymer structure and properties. In Yamamoto-type polymerizations, a common protocol involves an organonickel catalyst. nih.gov While detailed mechanistic studies for this compound polymerization are a component of broader polymer synthesis research, the general understanding of cross-coupling reactions provides insight. For instance, in direct arylation polymerization (DArP), which is another method for forming C-C bonds, mechanistic studies have revealed the importance of factors like ligand choice and reaction conditions in controlling regioselectivity and preventing unwanted side reactions like β-branching in thiophene-containing polymers. nih.gov These principles are relevant to the synthesis of well-defined azulene-based polymers. On-surface polymerization studies of this compound on copper surfaces have also provided mechanistic insights into the competition between the formation of cyclic and linear structures, which can be controlled by varying coverage and temperature. researchgate.net

Influence of Azulene Connectivity (1,3- vs. Other Regioisomers) on Polymer Architecture

The way azulene units are connected within a polymer chain significantly impacts the polymer's architecture and, consequently, its electronic and optical properties. beilstein-journals.org

1,3-Connectivity: This linkage generally leads to a more conjugated polymer backbone. beilstein-journals.org Research has shown that thin films of polymers with 1,3-linked azulene units can exhibit p-type semiconducting behavior. beilstein-journals.org

Other Regioisomers:

2,6-Connectivity: Theoretical calculations suggest that 2,6-connected polyazulenes could possess lower band gaps compared to other isomers due to effective π-electron delocalization along the C₂ᵥ axis of the azulene molecule. researchgate.netrsc.org This connectivity also leaves the 1 and 3 positions available for reversible protonation, which can dramatically alter the material's properties, leading to significant increases in electrical conductivity. thieme-connect.com

4,7-Connectivity: Polymers with azulene units linked at the 4,7-positions have been shown to be ambipolar, with the ability to transport both holes and electrons. beilstein-journals.org The incorporation of the seven-membered ring into the polymer backbone in this manner allows for the effective stabilization of 6π-electron tropylium (B1234903) cations upon protonation. beilstein-journals.org

Design and Synthesis of Azulene-Containing Copolymers

Copolymerization of this compound with other aromatic monomers is a powerful strategy for creating materials with tailored properties for specific electronic applications. beilstein-journals.org

Azulene-Thiophene and Azulene-Bithiophene Copolymers

Copolymers of azulene and thiophene (B33073) or bithiophene have been synthesized to leverage the properties of both monomer units. beilstein-journals.orgnih.gov These copolymers are often prepared via Stille or Suzuki cross-coupling reactions. beilstein-journals.orgnih.gov For example, poly{1,3-bis[2-(3-alkylthienyl)]azulene} has been synthesized through the oxidative polymerization of a 1,3-bis(3-alkylthienyl)azulene monomer, which itself was prepared from this compound. beilstein-journals.org These copolymers generally exhibit good thermal stability. beilstein-journals.org The electronic properties of these copolymers, such as their HOMO-LUMO gap, can be tuned by factors like the aryl substituent on the azulene ring. beilstein-journals.org

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Azulene-Thiophene | 1,3-Dibromo-2-arylazulenes, Bis(trimethylstannyl)thiophene | Stille Coupling | Good thermal stability, tunable HOMO-LUMO gap. beilstein-journals.org |

| Azulene-Bithiophene | 1,3-bis(3-alkylthienyl)azulene | Oxidative Polymerization | Good thermal stability (Td > 400 °C), soluble in common organic solvents. beilstein-journals.org |

Azulene-Fluorene Copolymers

The synthesis of copolymers containing azulene and fluorene (B118485) units has been achieved through Suzuki cross-coupling reactions. nih.govchemistry.kz These reactions typically involve reacting this compound with a fluorene-based boronic ester. nih.govacs.org The resulting polymers are often soluble in common organic solvents and exhibit good thermal stability. nih.gov A notable characteristic of these copolymers is their fluorescence behavior; they are generally non-fluorescent in their neutral state but can become fluorescent upon protonation with an acid like trifluoroacetic acid. chemistry.kzacs.org This "switching on" of fluorescence is attributed to the formation of an aromatic azulenium cation. acs.org

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Azulene-Fluorene | This compound, 9,9-Dialkylfluorene-2,7-bis(trimethyleneborate) | Suzuki Coupling | Soluble in common organic solvents, good thermal stability, protonation-induced fluorescence. nih.govacs.org |

| Azulene-Fluorene (varying regioisomers) | This compound, 4,7-Dibromoazulene, 9,9-Dioctylfluorene-2,7-diboronate | Suzuki Coupling | Soluble in common organic solvents, Mn in the range of 9800 to 34300 Da. nih.gov |

Donor-Acceptor (D-A) Type Copolymer Architectures

The creation of donor-acceptor (D-A) copolymers is a widely used strategy to produce low band-gap materials for applications in organic electronics. rsc.orgmdpi.com In these systems, azulene can act as the electron-donating unit. researchgate.net

Copolymers of azulene with electron-accepting units like diketopyrrolopyrrole (DPP) and 2,1,3-benzothiadiazole (B189464) (BT) have been synthesized. beilstein-journals.orgresearchgate.net For instance, azulene-DPP copolymers have been prepared via Suzuki coupling reactions between azulene and DPP monomers. beilstein-journals.org These D-A copolymers typically exhibit broad absorption in the visible region. researchgate.net The intramolecular charge transfer from the azulene donor to the acceptor unit can lead to a red-shift in the absorption spectrum compared to copolymers without the acceptor unit. beilstein-journals.org This approach has been utilized to develop materials for organic solar cells. researchgate.net

| Polymer Type | Donor Monomer | Acceptor Monomer | Polymerization Method |

| Azulene-Diketopyrrolopyrrole | Azulene derivative | Dithienyldiketopyrrolopyrrole (DPP) derivative | Suzuki Coupling beilstein-journals.org |

| Azulene-Benzothiadiazole | Azulene derivative | 2,1,3-Benzothiadiazole (BT) derivative | Suzuki Coupling beilstein-journals.org |

Advanced Spectroscopic Characterization in 1,3 Dibromoazulene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous structural confirmation of 1,3-dibromoazulene and for analyzing the composition of polymers derived from it. core.ac.ukipb.ptweebly.com In ¹H NMR spectra of this compound, the proton signals corresponding to the azulene (B44059) core are observed in the aromatic region, typically between δ 7.1 and 8.6 ppm. beilstein-journals.org The specific chemical shifts and coupling patterns are unique to the substitution pattern, allowing for clear identification. Similarly, ¹³C NMR spectroscopy provides characteristic signals for each carbon atom in the molecule, further confirming its structure. mpg.de

Beyond simple structural identification, NMR is vital for characterizing polymers synthesized using this compound as a monomer. For instance, in the synthesis of azulene-bithiophene and azulene-fluorene copolymers, ¹H NMR spectroscopy is used to determine the final composition and ratio of different azulene regioisomers within the polymer chain. beilstein-journals.org The molecular weight and polydispersity of polymers like 1,3-polyazulene can also be determined using techniques such as gel permeation chromatography (GPC), with NMR confirming the integrity of the azulene units within the polymer structure. beilstein-journals.org For complex copolymers, two-dimensional NMR techniques such as COSY and HMQC can be employed to resolve overlapping signals and establish connectivity between different monomer units. ijerd.comoxinst.com

| Compound | Spectroscopy Type | Key Chemical Shifts (δ, ppm) or Findings | Solvent |

|---|---|---|---|

| This compound | ¹H NMR | Aromatic protons observed in the range of 7.1–8.6 ppm. beilstein-journals.org | CDCl₃ |

| 1,3-Polyazulene | ¹H NMR | Resonance signals in the region δ 7.1–8.6 ppm confirm the integrity of the azulene units. beilstein-journals.org | THF |

| Azulene-Bithiophene Copolymers | ¹H NMR | Used to determine the final composition of 1,3- and 4,7-regioisomers of azulene in the polymer chain. beilstein-journals.org | CDCl₃ |

| Azulene-Fluorene Copolymers | ¹H NMR | Used to determine the final composition of 1,3- and 4,7-regioisomers of azulene in the polymer chain. beilstein-journals.org | CDCl₃ |

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.eduanton-paar.comwikipedia.org For this compound, single-crystal X-ray diffraction analysis has provided detailed information about its molecular geometry and packing in the solid state. researchgate.net

The analysis reveals that the this compound molecule is planar and sits (B43327) on a crystallographic mirror plane. researchgate.net The bromine atoms are attached to the five-membered ring. In the crystal lattice, molecules are arranged in a zigzag pattern due to head-to-tail charge–charge interactions between the partial positive charges on the ring hydrogen atoms and the partial negative charges within the aromatic system. researchgate.net This arrangement facilitates close packing of the molecules. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆Br₂ researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pnma researchgate.net |

| a (Å) | 16.033 (3) researchgate.net |

| b (Å) | 12.879 (3) researchgate.net |

| c (Å) | 4.1032 (8) researchgate.net |

| Z | 4 researchgate.net |

| Temperature (K) | 100 researchgate.net |

| R-factor | 0.016 researchgate.net |

Surface-Sensitive Spectroscopies for On-Surface Reaction Analysis

The behavior of this compound in on-surface synthesis, a method to create low-dimensional covalent structures, is investigated using surface-sensitive techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). researchgate.netresearchgate.net

Scanning Tunneling Microscopy (STM) of Surface-Confined Species

STM allows for the visualization of individual molecules adsorbed on a conductive surface, providing real-space images of their arrangement and the products of surface-confined reactions. nih.govoxinst.com Studies of this compound on a Cu(111) surface have used STM to investigate the competition between the formation of cyclic and linear organometallic oligomers. researchgate.net

By depositing this compound onto the copper surface, STM images reveal the formation of both macrocycles and open-chain structures. researchgate.net The ratio of these products can be controlled by varying the surface coverage and temperature. At room temperature, kinetic control favors the formation of entropically preferred chains, while at higher temperatures, thermodynamic control leads to a higher yield of the energetically favored cyclic structures. researchgate.net STM can distinguish between these different oligomers and even visualize the bridging copper atoms in the organometallic structures. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

XPS is a surface analysis technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. cern.chwisc.educea.frcarleton.eduphi.com In the context of on-surface reactions of this compound, XPS is used to monitor the chemical transformations occurring. researchgate.net

For example, by analyzing the core-level spectra of the elements involved (carbon, bromine, and the metal substrate), one can follow the debromination process, which is a key step in forming covalent bonds between azulene units. The disappearance or reduction of the Br 3d signal and changes in the C 1s spectrum would indicate the cleavage of C-Br bonds and the formation of new C-C or organometallic bonds on the surface. This provides crucial evidence for the reaction pathways and the nature of the resulting products. researchgate.net

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the optical properties of this compound and its derivatives, which are determined by the electronic transitions within the molecule. wikipedia.orglibretexts.org

Polymers and oligomers synthesized from this compound, such as azulene-fluorene copolymers, are often non-fluorescent in their neutral state. researchgate.netacs.org However, upon protonation with an acid like trifluoroacetic acid (TFA), they can become fluorescent. researchgate.netacs.org This "switching on" of fluorescence is attributed to the formation of an azulenium cation, which possesses a 6π electron aromatic system in the five-membered ring. researchgate.netacs.org This protonation alters the electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the band gap. researchgate.netacs.org

The UV-Vis absorption spectra of these compounds also show significant changes upon protonation. Typically, the absorption bands of the neutral polymer undergo a red-shift (bathochromic shift) upon addition of acid, indicating the formation of the azulenium species. researchgate.net This change is often accompanied by a distinct color change, a property that makes these materials interesting for electrochromic applications. researchgate.netacs.org

| State | Technique | Key Findings |

|---|---|---|

| Neutral | Fluorescence Spectroscopy | Non-fluorescent in THF. acs.org |

| Protonated (with TFA) | Fluorescence Spectroscopy | Becomes fluorescent with a relative quantum efficiency of 0.06. acs.org |

| Neutral | UV-Vis Absorption | Absorption maxima in the UV and visible regions. researchgate.net |

| Protonated (with TFA) | UV-Vis Absorption | Absorption maxima show a bathochromic (red) shift. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. srce.hrutexas.eduwikipedia.orgbruker.comlibretexts.org In the study of materials derived from this compound, EPR is particularly useful for investigating the formation of radical cations.

When polymers like 1,3-polyazulene are protonated, they can form cation radicals. researchgate.net This process leads to a significant increase in electrical conductivity and also imparts paramagnetic properties to the material. EPR spectroscopy can be used to detect and characterize these radical species. The EPR spectrum provides information about the electronic environment of the unpaired electron, confirming the formation of cation radicals upon protonation. researchgate.net Copolymers containing azulene units also exhibit reversible optical and electronic properties upon protonation due to the formation of azulenium radical cations, which can be studied by EPR. researchgate.net

Photoemission Spectroscopy for Electronic Energy Levels

Photoemission Spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. uni-regensburg.delibretexts.org It operates on the principle of the photoelectric effect, where a sample is irradiated with high-energy photons, causing the emission of electrons (photoelectrons). fu-berlin.de By analyzing the kinetic energy of these emitted photoelectrons, one can determine their binding energies within the material, providing direct insight into the occupied electronic states. libretexts.orgfu-berlin.de

The two main variants of PES are X-ray Photoemission Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS). XPS utilizes soft X-rays to probe core-level electrons, offering information about elemental composition and chemical states. libretexts.org UPS, on the other hand, uses vacuum UV radiation to examine valence-level electrons, making it an ideal tool for mapping the molecular orbitals of molecules like this compound. libretexts.org

For a complete picture of the electronic energy levels, PES is often complemented by Inverse Photoemission Spectroscopy (IPES). While PES techniques like UPS measure the energy of occupied orbitals, such as the Highest Occupied Molecular Orbital (HOMO), IPES probes the energy of unoccupied orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net Together, UPS and IPES can determine key electronic parameters like ionization energy and electron affinity. researchgate.net

In the study of this compound, photoemission spectroscopy provides crucial data on its frontier molecular orbitals (HOMO and LUMO). josai.ac.jparizona.edu The energies of these orbitals are fundamental to understanding the molecule's electronic and photophysical properties. rsc.org Research combining experimental photoemission spectra with theoretical predictions, such as those from density functional theory (DFT) calculations, offers a comprehensive understanding of the molecule's electronic landscape. rsc.org

Experimental and predicted photoemission spectra have been compared for this compound. rsc.org These studies often employ advanced computational methods, such as the G0W0@PBE0 approach, to predict the quasiparticle orbital energies, which can then be validated against experimental UPS data. rsc.org The analysis reveals the distinct energy levels of the molecular orbitals, shaped by the azulene core and the influence of the bromo-substituents.

The table below summarizes the key electronic energy levels for this compound as investigated by spectroscopic and computational methods.

| Parameter | Description | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | The highest energy molecular orbital that is occupied by electrons in the ground state. chadsprep.com Its energy is typically determined using UPS. researchgate.net | Relates to the ionization potential and the molecule's ability to act as an electron donor. masterorganicchemistry.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | The lowest energy molecular orbital that is devoid of electrons in the ground state. chadsprep.com Its energy can be determined using IPES. researchgate.net | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. masterorganicchemistry.com |

| Ionization Energy (IE) | The minimum energy required to remove an electron from the neutral molecule. libretexts.org It is directly measured by the onset of the HOMO peak in a UPS spectrum. researchgate.net | A fundamental measure of a molecule's stability and reactivity. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. It can be measured by IPES. researchgate.net | Indicates the propensity of a molecule to capture an electron. |

Research findings have shown that the introduction of electron-withdrawing groups, like bromine atoms at the 1 and 3 positions of the azulene core, can significantly influence the energy levels of the frontier orbitals. This substitution affects the electronic properties of the molecule, which is reflected in its photoemission spectra. Computational studies complement these experimental findings by providing a detailed map of the molecular orbitals and their corresponding energies. rsc.orgresearchgate.net

The following table presents a conceptual comparison of experimental and predicted photoemission data for azulene derivatives.

| Compound | Spectroscopic Method | Key Finding | Computational Model |

|---|---|---|---|

| Azulene | UPS | Determination of HOMO energy level. rsc.org | G0W0@PBE0 rsc.org |

| This compound | UPS / IPES (predicted) | Experimental photoemission spectra and predicted LUMO orbital energies determined. rsc.org | G0W0@PBE0 rsc.org |

| 1,3-Dichloroazulene | UPS / IPES (predicted) | Comparison of its electronic structure to other halogenated azulenes. rsc.org | G0W0@PBE0 rsc.org |

Computational and Theoretical Chemistry of 1,3 Dibromoazulene Systems

Electronic Structure Analysis and Molecular Orbital Theory (HOMO/LUMO)

The electronic structure of azulene (B44059), an isomer of naphthalene, is notable for its inherent dipole moment and a narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This small HOMO-LUMO gap is a consequence of an unequal distribution of electron density between these frontier orbitals. beilstein-journals.org The introduction of bromine atoms at the 1- and 3-positions significantly perturbs this electronic structure.

Quantum chemical calculations, such as those at the Hartree-Fock level (HF/6-31G(d,p)), indicate that the bromine atoms in 1,3-dibromoazulene substantially polarize the ring current towards the five-membered ring. researchgate.net This results in a significant accumulation of charge on the carbon atoms directly bonded to the bromine atoms. researchgate.net This calculated charge distribution helps to explain the head-to-tail charge-charge interactions observed in the crystal structure of this compound. researchgate.net

The positions of substitution on the azulene core are critical in determining the electronic properties. The 1- and 3-positions of the parent azulene molecule possess large HOMO coefficients, while the 2- and 6-positions have large coefficients for both the HOMO-1 and LUMO. rsc.orgrsc.org Consequently, substitution at the 1- and 3-positions directly impacts the HOMO energy level. For instance, the synthesis of 1,3-bis(diarylamino)azulene from this compound results in a molecule with high electron-donating properties. rsc.orgrsc.org In a related derivative, the HOMO of 1,3-bis(diarylamino)azulene is higher in energy than that of the parent azulene, which leads to a reduction in the HOMO-LUMO gap. researchgate.net

The electrochemical HOMO-LUMO gap for copolymers synthesized using this compound has been determined to be in the range of 1.2–1.35 eV. beilstein-journals.org These theoretical and experimental findings underscore the ability to tune the electronic properties of azulene-based materials through substitution at the 1- and 3-positions.

| Compound/Polymer | Method/Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| Azulene | General | - | - | Relatively small | beilstein-journals.org |

| 1,3-bis(diarylamino)azulene | Calculation | Higher than azulene | - | Reduced vs. azulene | researchgate.net |

| 2-arylazulene-thiophene copolymers (from this compound) | Electrochemical | - | - | 1.2 - 1.35 | beilstein-journals.org |

| Protonated 4,7-polyazulene | Electrochemical | - | - | 1.32 | beilstein-journals.org |

| Neutral 4,7-polyazulene | Electrochemical | - | - | 1.49 | beilstein-journals.org |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the complex reaction pathways of molecules like this compound. nih.govrsc.org These computational methods allow for the estimation of reaction pathways, including the energies of transition states and equilibria, providing predictive power in the development of synthetic methodologies. nih.gov

A significant area of study has been the on-surface synthesis involving this compound, particularly its polymerization on metal surfaces like Cu(111). nih.gov Upon deposition on a Cu(111) surface at 300 K, the C-Br bonds in this compound dissociate, leading to debrominated azulene units that form organometallic oligomers with C-Cu-C bonds. nih.gov Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the energetics of these processes, such as the energy barriers for C-C coupling steps. researchgate.net For example, DFT calculations have revealed that the probability of C-C coupling between different carbon atom sites on the azulene core is directly related to the energy barriers for the corresponding reaction steps. researchgate.net

Furthermore, quantum calculations help to rationalize the outcomes of reactions in solution. For instance, in the synthesis of azulene derivatives, understanding the spin density of radical cation intermediates is crucial. rsc.org The radical cations of azulene are known to polymerize at the 1- and 3-positions, where the HOMO coefficient and spin density are high. rsc.orgrsc.org Calculations can predict this reactivity, explaining why the first oxidation process of some azulene derivatives is irreversible as the resulting radical cations readily polymerize. rsc.orgrsc.org In the development of new reactions, such as the stepwise nucleophilic substitution at multiple centers of selenium-containing heterocycles, quantum chemical calculations of transition states and intermediates have been crucial in uncovering unprecedented reaction pathways. mdpi.com

Monte Carlo Simulations of Self-Assembly and Polymerization Processes

Monte Carlo (MC) simulations are a powerful computational technique used to model the statistical behavior of complex systems, such as the self-assembly and polymerization of molecules on surfaces. frontiersin.orgethz.ch This method is particularly well-suited for studying the competition between the formation of different structures, like macrocycles and polymer chains, during on-surface reactions. nih.govnih.gov

The on-surface polymerization of this compound on a Cu(111) surface has been extensively studied using a combination of scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and Monte Carlo simulations. nih.govresearchgate.netuni-marburg.de These studies investigate the competition between the formation of organometallic macrocycles (specifically, cyclic hexamers) and open-chain polymers. nih.govresearchgate.net

MC simulations reveal how the ratio of rings to chains can be controlled by varying experimental parameters like surface coverage and temperature. nih.govresearchgate.net

Kinetic Control : At room temperature, non-equilibrium conditions dominate. The system is under kinetic control, which preferentially leads to the formation of the entropically favored polymer chains. nih.govnih.govresearchgate.net

Thermodynamic Control : At higher temperatures (e.g., 440 K), the system approaches equilibrium. Under this thermodynamic control, the formation of the more energetically stable macrocycles is favored. nih.govnih.govresearchgate.net

The simulations show that the optimal conditions for forming the desired macrocycles involve using a low surface coverage and the lowest possible temperature that still allows the system to reach thermodynamic equilibrium. nih.govresearchgate.net These computational findings provide fundamental insights into the principles governing polymerization in a two-dimensional confined environment. nih.gov

| Condition | Dominant Product | Controlling Factor | Reference |

|---|---|---|---|

| Room Temperature (300 K) | Chains | Kinetic (Entropically favored) | nih.govnih.govresearchgate.net |

| High Temperature (440 K) | Rings (Macrocycles) | Thermodynamic (Energetically favored) | nih.govnih.govresearchgate.net |

| Low Coverage (at 440 K) | Higher yield of rings | Thermodynamic | nih.govresearchgate.net |

| High Coverage (at 440 K) | Lower yield of rings | Thermodynamic | researchgate.net |

Modeling Spin-Orbit Coupling Effects in Halogenated Azulenes

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. cuni.cz This effect becomes increasingly significant for heavier elements, such as bromine. marquette.edu In molecules containing heavy atoms, SOC can influence various properties, including energy level splitting (zero-field splitting), reaction pathways, and the rates of intersystem crossing. diva-portal.org

While specific studies modeling the spin-orbit coupling effects in this compound are not widely reported, the theoretical frameworks and computational methods are well-established for other halogenated systems. marquette.edursc.org State-of-the-art relativistic quantum calculations, using two- or four-component Hamiltonians, are employed to investigate SOC effects in molecules containing heavy halogens like bromine, iodine, and astatine. rsc.orgrsc.org

Theoretical models often employ a diabatic treatment, where the SOC matrix elements are calculated. marquette.edu These calculations can be performed using various quantum chemistry packages that incorporate relativistic effects, sometimes through effective core potentials or more rigorous methods that include two-electron contributions to the SOC. diva-portal.org Studies on halocarbenes (CHX, where X = Cl, Br, I) have shown that the spin-orbit coupling parameters have a clear and predictable trend, scaling with the atomic spin-orbit constant of the halogen atom. marquette.edu

For a molecule like this compound, the presence of two bromine atoms would be expected to introduce significant spin-orbit coupling effects compared to its non-halogenated counterpart. These effects could influence its photophysical properties, potentially opening up new decay pathways for excited states and affecting its performance in optoelectronic applications. Modeling these effects would be crucial for a complete theoretical understanding of the system and for designing new azulene-based materials for applications in areas like spintronics. aps.org

| Halogen Atom | Atomic Number | Spin-Orbit Constant (cm⁻¹) | Reference |

|---|---|---|---|

| Chlorine (Cl) | 17 | 587 | marquette.edu |

| Bromine (Br) | 35 | 2457 | marquette.edu |

| Iodine (I) | 53 | 5068 | marquette.edu |

| Astatine (At) | 85 | - | rsc.orgrsc.org |

Applications of 1,3 Dibromoazulene Derivatives in Advanced Materials and Organic Electronics

Organic Field-Effect Transistors (OFETs)

Derivatives of 1,3-dibromoazulene are instrumental in the development of organic field-effect transistors (OFETs), which are key components in modern organic electronics. beilstein-journals.orgbeilstein-journals.org The strategic incorporation of azulene (B44059) units into conjugated polymer backbones allows for the fine-tuning of the material's charge transport characteristics.

For instance, copolymers of azulene and fluorene (B118485), synthesized using this compound, have been investigated for their semiconducting properties. beilstein-journals.org In one study, azulene-dithienyldiketopyrrolopyrrole (DPP) polymers were synthesized where the azulene unit was connected through its 1,3-positions. beilstein-journals.org Thin films of these polymers demonstrated p-type semiconducting behavior, a crucial characteristic for the hole-transporting layer in OFETs. beilstein-journals.org The connectivity of the azulene unit within the polymer chain significantly influences the resulting electronic properties. For example, while 1,3-linked azulene-DPP polymers showed p-type behavior, a similar polymer with a 4,7-connectivity pattern was found to be ambipolar, capable of transporting both holes and electrons with hole and electron mobilities of 0.062 and 0.021 cm² V⁻¹ s⁻¹, respectively. beilstein-journals.org

Furthermore, the development of 2,6-azulene-based conjugated polymers has led to materials with high OFET performance. researchgate.net This highlights the versatility of azulene-based polymers in creating a range of semiconducting materials for OFET applications. The ability to control the polarity of the OFET by adjusting the molecular orbital distribution through different azulene linkages presents a novel approach for designing advanced OFET materials. researchgate.net

Table 1: OFET Performance of Selected Azulene-Based Polymers

| Polymer/Compound | Connectivity | Semiconductor Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| Azulene-DPP Polymer | 1,3-fashion | p-type | Not specified | Not applicable |

| Azulene-DPP Polymer | 4,7-fashion | Ambipolar | 0.062 | 0.021 |

| Terazulenoisomers (TAz2, TAz3) | 2,2':6',2" and 2,2':6',6" | Ambipolar | Not specified | Not specified |

| Terazulenoisomer (TAz4) | 6,2':6',6" | n-type | Not applicable | Not specified |

| 2,2'-biazulene-1,1',3,3'-tetracarboxylic diimides (BAzDIs) | 2,2'-biazulene | n-type | Not applicable | Up to 0.52 |

All-Polymer Solar Cells (PSCs)

The application of this compound derivatives extends to the field of photovoltaics, specifically in the fabrication of all-polymer solar cells (PSCs). beilstein-journals.org In these devices, both the electron donor and acceptor materials are polymers, offering advantages such as mechanical flexibility and large-area processability.

Azulene-containing copolymers have been explored as electron-acceptor materials in PSCs. beilstein-journals.org For example, a polymer synthesized using this compound as a key building block demonstrated a power conversion efficiency (PCE) of 1.82% when used as an electron acceptor in a PSC device. beilstein-journals.org This result underscores the potential of azulene-based polymers in photovoltaic applications.

In another approach, donor-acceptor alternating copolymers incorporating the electron-rich five-membered ring of azulene as the donor unit and diketopyrrolopyrrole or 2,1,3-benzothiadiazole (B189464) as the acceptor unit have been synthesized. researchgate.net Photovoltaic devices fabricated with these copolymers and a fullerene derivative ( researchgate.netPCBM) achieved PCEs of up to 0.39%. researchgate.net Furthermore, a blend of a 1,3-connected azulene-DPP polymer (acting as an electron donor) with PC₇₁BM showed a PCE of 2.04%. beilstein-journals.org

These findings indicate that azulene-based polymers, derived from this compound, can function as either the donor or acceptor component in PSCs, showcasing their versatility in this renewable energy technology. beilstein-journals.orgresearchgate.net

Development of Electrically Conductive and Paramagnetic Materials

A significant area of research involving this compound is the synthesis of polymers that exhibit both electrical conductivity and paramagnetic properties upon chemical treatment. acs.orgnde-ed.org Paramagnetism arises in materials with unpaired electrons, which are weakly attracted to an external magnetic field. byjus.comnih.gov

The chemical polymerization of this compound using a nickel catalyst yields 1,3-polyazulene. acs.orgnde-ed.org This polymer, in its neutral state, is soluble in various organic solvents. beilstein-journals.org A remarkable transformation occurs upon protonation with acids like trifluoroacetic acid (TFA). acs.orgnde-ed.org This process generates cation radicals (polarons) and, with increasing acidity, di- and polycations within the polymer backbone. acs.org

The formation of these charged species leads to a dramatic increase in the material's electrical conductivity. acs.orgnde-ed.org For instance, a protonated poly{1,3-bis[2-(3-alkylthienyl)]azulene} recorded a high conductivity value of 1.10 S/cm. beilstein-journals.org Furthermore, these protonated polymers exhibit paramagnetic properties due to the presence of the unpaired electrons in the cation radicals. acs.orgnde-ed.org This dual functionality makes these materials promising for applications where both electrical conductivity and magnetic response are desired.

Stimuli-Responsive Systems: Electrochromism and Proton Responsiveness

Derivatives of this compound are at the forefront of developing "smart" materials that can change their properties in response to external stimuli, such as an electric field (electrochromism) or changes in pH (proton responsiveness). beilstein-journals.orgnih.gov

Polymers synthesized from this compound often exhibit electrochromism, meaning they change color when a voltage is applied. researchgate.net For example, thin films of some azulene-containing polymers can switch from yellowish-green in their neutral and reduced states to greyish-brown in their oxidized state. researchgate.net This property is highly valuable for applications such as smart windows, displays, and sensors.

The proton responsiveness of these materials is equally significant. nih.govresearchgate.net The azulene unit can be reversibly protonated and deprotonated. mdpi.com Upon protonation with an acid, the electronic structure of the azulene moiety is altered, leading to significant and often reversible changes in the material's absorption spectrum, which are observed as distinct color changes. beilstein-journals.orgmdpi.com For instance, azulene-fluorene copolymers synthesized from this compound show strong fluorescence at 420 nm in their protonated state. beilstein-journals.org This acid-base responsiveness makes these materials suitable for use as chemical sensors and pH-switchable optical devices. beilstein-journals.orgresearchgate.net

The incorporation of 1,3-free-2,6-connected azulene units into conjugated polymers has been shown to enhance their proton responsiveness and electrical conductivity upon doping. researchgate.net

Molecular Wires and Highly Conjugated Scaffold Development

The development of molecular-scale wires is a fundamental goal in the field of nanoelectronics, and this compound serves as a valuable building block in this endeavor. osaka-u.ac.jp Molecular wires are essentially long, conjugated molecules capable of conducting an electrical current.

Through synthetic protocols like Sonogashira, Hay, and Cadiot-Chodkiewicz reactions, this compound can be used to create highly conjugated scaffolds. osaka-u.ac.jp These reactions allow for the coupling of azulene units with other aromatic systems, such as oligo(phenyleneethynylene) (OPE) wires, to form extended π-conjugated systems. osaka-u.ac.jp

These azulene-containing molecular wires have been investigated for their potential in molecular electronics. For example, dihydroazulene-buckminsterfullerene (C₆₀) conjugates have been synthesized where the two components are separated by OPE bridges of varying lengths. osaka-u.ac.jp The C₆₀ moiety can act as an anchor to an electrode, and the study of such systems helps to elucidate the fundamental principles of charge transport through a single molecule. The ability to synthesize a variety of azulene and C₆₀ building blocks for acetylenic scaffolding opens up possibilities for creating complex and functional molecular electronic devices. osaka-u.ac.jp

Biological Activity Research of 1,3 Dibromoazulene

In Vitro Cytotoxicity Investigations

Research into the biological effects of 1,3-dibromoazulene has included investigations into its cytotoxicity against various cell lines in a laboratory setting. These in vitro studies are fundamental in determining a compound's potential biological activity at the cellular level.

Detailed Research Findings

Studies have systematically evaluated the cytotoxic potential of this compound against a panel of human cell lines, which included both tumor cells and normal cells. Among a series of six halogenated azulenes, this compound was identified as being highly cytotoxic. core.ac.uk This effect was observed across both the cancerous and non-cancerous cell lines tested. core.ac.uk

The cytotoxic activity is quantified by the CC50 value, which represents the concentration of a compound required to cause 50% cell death in a given population. The research determined specific CC50 values for this compound for three human oral tumor cell lines and three normal human cell lines. core.ac.uk For the human tumor cell lines, the CC50 values were 0.31 mM for HSG, 0.19 mM for HSC-2, and 0.15 mM for HSC-3. core.ac.uk In parallel, the cytotoxicity against normal human cells was measured, yielding CC50 values of 0.27 mM for HGF, 0.26 mM for HPC, and 0.30 mM for HPLF. core.ac.uk

These findings highlight that this compound exhibits significant cytotoxic effects in the tested cell lines. core.ac.uk

Cytotoxicity of this compound Against Human Cell Lines

The following table summarizes the in vitro cytotoxicity data for this compound, presenting the 50% cytotoxic concentration (CC50) in various human tumor and normal cell lines.

| Cell Line | Cell Type | CC50 (mM) core.ac.uk |

|---|---|---|

| HSG | Human Oral Tumor | 0.31 |

| HSC-2 | Human Oral Tumor | 0.19 |

| HSC-3 | Human Oral Tumor | 0.15 |

| HGF | Normal Human Gingival Fibroblast | 0.27 |

| HPC | Normal Human Pulp Cell | 0.26 |

| HPLF | Normal Human Periodontal Ligament Fibroblast | 0.30 |